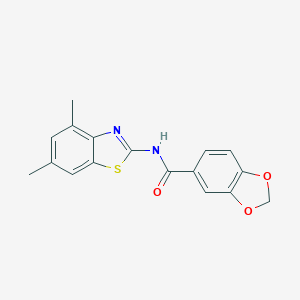![molecular formula C18H27N3OS B251394 3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B251394.png)
3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is an important enzyme that plays a crucial role in the development and function of B-cells, which are a type of white blood cell that produces antibodies. In
作用機序
TAK-659 works by irreversibly binding to BTK and inhibiting its activity. BTK is an important enzyme that plays a crucial role in the development and function of B-cells. When B-cells are activated by antigens, BTK is activated and triggers a signaling pathway that leads to the production of antibodies. By inhibiting BTK, TAK-659 blocks this signaling pathway and prevents the production of antibodies, which can be beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of B-cell malignancies, including CLL and NHL. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
実験室実験の利点と制限
One advantage of using TAK-659 in lab experiments is its potency and specificity for BTK. TAK-659 has been shown to have a high degree of selectivity for BTK over other kinases, which can reduce the risk of off-target effects. However, one limitation of using TAK-659 in lab experiments is its irreversible binding to BTK, which can make it difficult to study the long-term effects of BTK inhibition.
将来の方向性
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different pathways in B-cell malignancies. Another area of interest is the study of TAK-659 in other diseases that are associated with B-cell dysfunction, such as autoimmune diseases and allergies. Finally, further research is needed to fully understand the long-term effects of BTK inhibition and the potential risks associated with irreversible binding to BTK.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Finally, the thiosemicarbazone is reacted with 3-methylbutanoyl chloride to form TAK-659.
科学的研究の応用
TAK-659 has potential applications in medical research, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors such as TAK-659 have been shown to be effective in suppressing the growth and proliferation of B-cell malignancies by blocking the signaling pathways that are activated by B-cell receptors.
特性
分子式 |
C18H27N3OS |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H27N3OS/c1-13(2)12-17(22)20-18(23)19-15-4-6-16(7-5-15)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,23) |
InChIキー |
PHGQNOQVXKHJJW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
正規SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)